![molecular formula C8H18K3NO6P2 B13778955 Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate CAS No. 94277-96-0](/img/structure/B13778955.png)
Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate is a chemical compound with the molecular formula C10H22NO6P2.3K. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate involves the reaction of hexylamine with phosphonic acid derivatives under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphinates .
Aplicaciones Científicas De Investigación
Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tripotassium phosphate: A water-soluble salt with similar potassium content but different chemical properties.
Tripotassium hydrogen [(hexylimino)bis(methylene)]bisphosphonate: A related compound with a similar structure but different functional groups.
Uniqueness
Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
94277-96-0 |
|---|---|
Fórmula molecular |
C8H18K3NO6P2 |
Peso molecular |
403.47 g/mol |
Nombre IUPAC |
tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C8H21NO6P2.3K/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;;/q;3*+1/p-3 |
Clave InChI |
WKNDOMMWXONICR-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



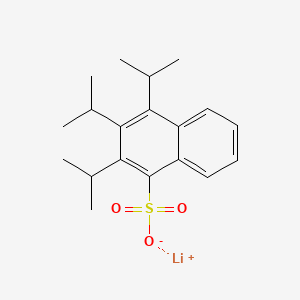
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)


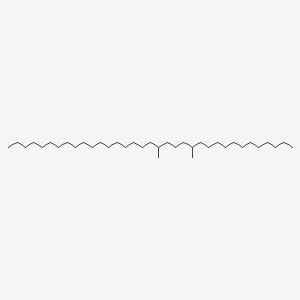
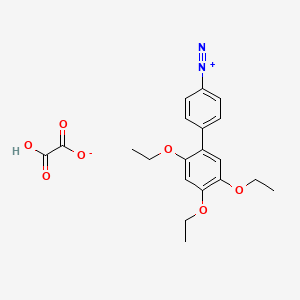
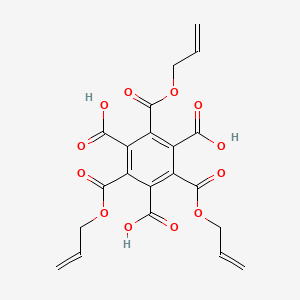
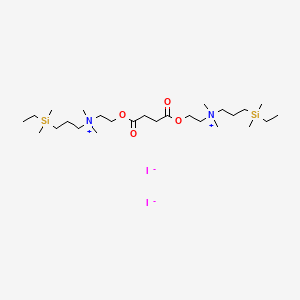
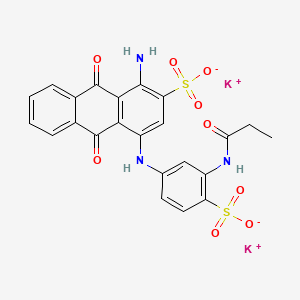
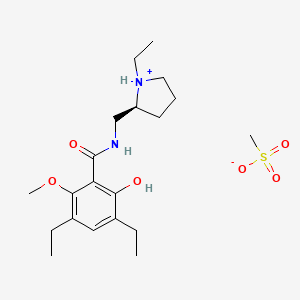

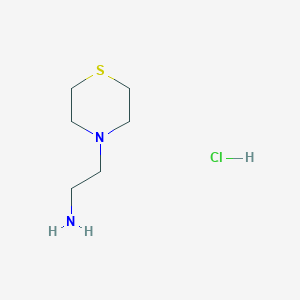
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B13778947.png)
